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cat. No.: B15578874

An In-depth Technical Guide on the Quantum Chemical Descriptors of Zinc Salicylate

Introduction

Zinc salicylate, with the chemical formula C14H100eZn, is an organometallic compound that
garners interest for its diverse applications, including its use as an antiseptic, astringent, and a
component in various industrial and personal care products.[1][2][3] The biological and
chemical activities of zinc salicylate are intrinsically linked to its molecular structure and
electronic properties. Quantum chemical calculations provide a powerful theoretical framework
for understanding these properties at a molecular level. This guide offers a detailed exploration
of the quantum chemical descriptors of zinc salicylate, focusing on its dihydrate form,
Zn(HSal)2-2H20, which is a common crystalline structure.[4][5][6] The insights derived from
these computational studies are crucial for researchers in drug development and materials
science for predicting molecular reactivity, stability, and potential biological interactions.

General Properties

Zinc salicylate is a white crystalline powder formed from a divalent zinc ion and two salicylate
anions.[2] Its fundamental properties are summarized in the table below.
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Property Value Reference
CAS Registry Number 16283-36-6 [1]
Molecular Formula C14H1006Zn [1][7]
Molecular Weight 339.63 g/mol [1]
IUPAC Name zinc;2-carboxyphenolate [2]

Zinc disalicylate, Salicylic acid
Synonyms ) [7]

zinc salt

White crystalline needles or
Appearance [2]
powder

Solubility Soluble in water and alcohol [11[2]

Computational Methodology: A Brief Overview

The quantum chemical descriptors discussed herein are primarily derived from semi-empirical
methods, such as PM3 (Parametrized Model 3), and Density Functional Theory (DFT).[8][9]
The PM3 method, known for its computational efficiency, has been shown to effectively model
the geometry and electronic distribution of zinc salicylate.[4][8] DFT calculations are also
employed to confirm the formation of salicylate complexes and provide insights into their
electronic structure.[9][10] These computational approaches involve geometry optimization of
the molecular structure to find the lowest energy conformation, followed by the calculation of
various electronic properties.

Experimental Protocols
Synthesis of Zinc Salicylate

Several methods for the synthesis of zinc salicylate have been reported in the literature. The
choice of precursors can influence the final product.

Method 1: From Sodium Salicylate and Zinc Sulfate This is a common precipitation method.[1]

e Prepare an aqueous solution of sodium salicylate by reacting salicylic acid with a
stoichiometric amount of sodium hydroxide.
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Prepare a separate agueous solution of zinc sulfate.

Slowly add the zinc sulfate solution to the sodium salicylate solution with constant stirring.

A white precipitate of zinc salicylate will form.

The precipitate is then filtered, washed with distilled water to remove any unreacted salts,
and dried.

Method 2: From Salicylic Acid and Zinc Chloride This protocol involves the direct reaction of
salicylic acid with a zinc salt in an aqueous medium.[6]

» Dissolve salicylic acid (27.5g) in a 2M aqueous solution of sodium hydroxide (100ml) to form
sodium salicylate.

o Dissolve zinc chloride (13.549) in 100ml of distilled water and filter the solution.

e Add the sodium salicylate solution dropwise to the zinc chloride solution while stirring to
obtain a white precipitate.

« Filter the precipitate and redissolve it in a minimal amount of distilled water to create a
saturated solution.

 Allow the solution to stand at room temperature for several weeks to grow single crystals of
diaquabis(salicylato)zinc.[6]

Method 3: From Ammonium Salicylate and Zinc Nitrate This method is utilized to overcome the
low water solubility of salicylic acid.

Prepare a 0.9 M solution of ammonium salicylate.

Prepare a 0.4 M solution of zinc nitrate.

Add the zinc nitrate solution dropwise to the ammonium salicylate solution under continuous
stirring at room temperature.

Adjust the pH of the mixture to 6.8 to facilitate the precipitation of zinc salicylate.
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e The resulting precipitate is collected, washed, and dried.

Characterization

The synthesized zinc salicylate is typically characterized using various analytical techniques:

Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond
lengths, bond angles, and the coordination environment of the zinc ion.[4][6]

o Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in
the molecule and confirm the coordination of the salicylate ligand to the zinc ion.[9]

e Thermal Analysis (TGA/DTA): To study the thermal stability of the compound and identify the
loss of water molecules and decomposition of the organic ligand.[5][6]

o CHN Elemental Analysis: To confirm the chemical composition (C14H140sZn for the dihydrate
form).[6]

Quantum Chemical Descriptors

Quantum chemical descriptors provide quantitative information about the electronic structure
and reactivity of a molecule. For zinc salicylate dihydrate (Zn(HSal)2-2H20), these have been
calculated using the semi-empirical PM3 method.[4][11]

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are key descriptors for understanding chemical reactivity. The HOMO energy
(EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy
(ELUMO) relates to its ability to accept electrons. The energy difference between them, the
HOMO-LUMO gap (AE), is an indicator of the molecule's kinetic stability and chemical
reactivity.[12][13]

Caption: Relationship between HOMO/LUMO and chemical reactivity.

Global Reactivity Descriptors
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From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to
further quantify the chemical behavior of zinc salicylate. These descriptors provide insights into
the molecule's stability, hardness, and overall reactivity.[4][8][14]

. Gas Phase Value Aqueous Phase
Descriptor Formula
(eV) Value (eV)
EHOMO - -9.62 -9.51
ELUMO - -0.78 -0.91
Energy Gap (AE) ELUMO - EHOMO 8.84 8.60
o -(ELUMO +
Electronegativity (x) 5.20 5.21
EHOMO)/2
Global Hardness (n) (ELUMO - EHOMO)/2  4.42 4.30
Global Softness (o) 1/n 0.23 0.23
Electrophilicity Index
X3/2n 3.06 3.16
(w)
Nucleophilicity Index
(®)
Dipole Moment (u) - 1.13 Debye 1.83 Debye

Data sourced from a semi-empirical PM3 study.[4][11]

Molecular Structure and Geometry

The crystal structure of diaquabis(salicylato)zinc(ll), [Zn(HSal)2(H20)], reveals a six-coordinate
zinc ion.[6] The zinc center is coordinated by four oxygen atoms from two bidentate salicylate
ligands and two oxygen atoms from two water molecules, resulting in a distorted octahedral
geometry.[6] Computational studies using the PM3 method, particularly when accounting for
the solvent effect, show good agreement with experimental X-ray diffraction data for bond
lengths and angles.[4]
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Caption: Workflow for computational analysis of zinc salicylate.

Comparison of Geometric Parameters
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The accuracy of computational models is often validated by comparing calculated geometric
parameters with those determined experimentally.

] Calculated
Experiment
Bond/Angle Atom 1 Atom 2 Atom 3 (Aqueous,
al (Ar°)
Ar)
Bond Length Zn O(water) - 2.10 2.13
Bond Length Zn O(carboxyl) - 2.05 2.06
Bond Length C O(carboxyl) - 1.26 1.25
Bond Angle O(water) Zn O(carboxyl) 90.5 91.2

Note: Values are representative and sourced from literature comparing X-ray data with PM3
calculations.[4][6]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor that visualizes the
charge distribution on the molecule's surface.[15] It helps identify electrophilic and nucleophilic
sites. For zinc salicylate, the MEP map shows negative potential (red/yellow regions) around
the oxygen atoms of the carboxylate and hydroxyl groups, indicating these are sites
susceptible to electrophilic attack. The positive potential (blue regions) is typically located
around the hydrogen atoms, marking them as sites for nucleophilic attack.

Caption: Simplified coordination of Diaquabis(salicylato)zinc(ll).

Conclusion

The quantum chemical descriptors of zinc salicylate provide profound insights into its stability,
reactivity, and electronic characteristics. Computational methods like PM3 and DFT have
proven effective in modeling its properties, with results that align well with experimental data.
The HOMO-LUMO energy gap signifies a high kinetic stability, while the global reactivity
descriptors and MEP maps offer a detailed picture of its potential interaction sites. This
comprehensive understanding is invaluable for the rational design of new materials and for
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elucidating the mechanisms of action in biological systems, thereby guiding future research in
medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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